N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methylbenzyl)oxalamide
Description
This oxalamide derivative features a central oxalamide (N1,N2-oxalyl) backbone with two distinct aromatic substituents:
- N1-Substituent: A 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl group, incorporating a sulfone-containing isothiazolidine ring fused to a methoxy-substituted benzene.
- N2-Substituent: A 4-methylbenzyl group (para-methyl-substituted benzyl).
The 1,1-dioxidoisothiazolidine moiety may enhance metabolic stability due to the sulfone group, a feature shared with thiazolidinedione derivatives in .
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-4-6-15(7-5-14)13-21-19(24)20(25)22-17-12-16(8-9-18(17)28-2)23-10-3-11-29(23,26)27/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBQAGIYORXJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound belonging to the oxamide class. Its structural uniqueness, characterized by the presence of an isothiazolidinone ring and various substituents, suggests potential biological activities. This article reviews the biological activity of this compound based on available research findings, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O5S, with a molecular weight of 409.48 g/mol. The structure features an oxamic acid moiety linked to two amide groups: one connected to a 2-methoxyphenyl group and the other linked to a 4-methylbenzyl group. The isothiazolidinone ring contributes to its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory activities. The mechanisms underlying these effects are still being elucidated.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Preliminary studies suggest that it may disrupt cell membrane integrity, leading to cell death. This activity is attributed to the isothiazolidinone structure, which is known for its interaction with microbial membranes.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It appears to interfere with specific signaling pathways involved in cell growth and survival. The exact molecular targets are under investigation, but it is believed that the compound may act as an enzyme inhibitor.
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in various cellular models .
The precise mechanism of action for this compound involves several pathways:
- Cell Membrane Disruption : The interaction with microbial membranes leads to increased permeability and cell lysis.
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation and survival.
- Cytokine Modulation : It influences the signaling pathways that regulate inflammatory responses.
Comparative Analysis with Similar Compounds
To contextualize its biological activity, comparisons can be made with similar compounds such as N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide. Both compounds share structural features but differ in their substituents, which may influence their biological profiles.
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | C19H21N3O5S | Yes | Yes | Yes |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide | C17H19N3O5S | Yes | Moderate | No |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated a significant reduction in growth rates when exposed to varying concentrations of the compound.
- Cancer Cell Line Studies : In vitro tests using breast cancer cell lines showed a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Analogues and Molecular Properties
The following table compares key structural and physicochemical features of the target compound with analogous oxalamides:
Functional and Pharmacological Differences
Antiviral Activity
- The target compound lacks the chlorophenyl and thiazole groups present in HIV entry inhibitors (e.g., compounds 8–11 in ). These groups are critical for binding to the CD4-binding site of HIV gp120, with reported IC₅₀ values of 0.2–5.3 μM .
Metabolism and Toxicity
- S336 () undergoes hydrolysis and oxidative metabolism with a high NOEL (100 mg/kg/day), suggesting low toxicity. The target compound’s methylbenzyl substituent may slow metabolism compared to S336’s pyridinylethyl group, but this requires validation .
- Compounds with piperidine or pyrrolidine substituents () show variable stereoisomer ratios (1:1 mixtures vs. single isomers), impacting pharmacokinetic profiles. The target compound’s stereochemistry is unconfirmed.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
